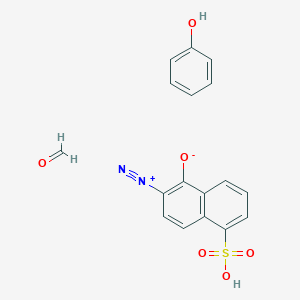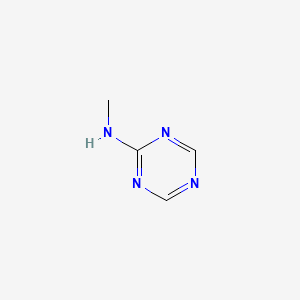
(+-)-17-Phenethylmorphinan hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-17-Phenethylmorphinan hydrobromide is a chemical compound belonging to the morphinan class. It is a derivative of morphine and is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenethyl group attached to the morphinan structure, which influences its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-17-Phenethylmorphinan hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The initial step involves the synthesis of the morphinan core structure through a series of chemical reactions, including cyclization and reduction processes.
Introduction of the Phenethyl Group: The phenethyl group is introduced to the morphinan core via a substitution reaction, often using phenethyl bromide as the reagent.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base of the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of (±)-17-Phenethylmorphinan hydrobromide follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(±)-17-Phenethylmorphinan hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The phenethyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
(±)-17-Phenethylmorphinan hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various morphinan derivatives.
Biology: Studied for its interactions with biological receptors and its potential as a pharmacological agent.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new chemical entities and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of (±)-17-Phenethylmorphinan hydrobromide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the modulation of pain signals and the release of neurotransmitters. This interaction results in analgesic effects and potential therapeutic benefits in pain management.
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known opioid analgesic with a similar core structure but lacking the phenethyl group.
Codeine: Another opioid analgesic with a similar structure but different functional groups.
Dextromethorphan: A morphinan derivative used as a cough suppressant.
Uniqueness
(±)-17-Phenethylmorphinan hydrobromide is unique due to the presence of the phenethyl group, which enhances its binding affinity to opioid receptors and potentially increases its analgesic potency compared to other morphinan derivatives.
Properties
CAS No. |
63868-42-8 |
|---|---|
Molecular Formula |
C24H30BrNO |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C24H29NO.BrH/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18;/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2;1H/t21-,23+,24+;/m0./s1 |
InChI Key |
VKBPZWOOYLNYSW-YGICXTQQSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


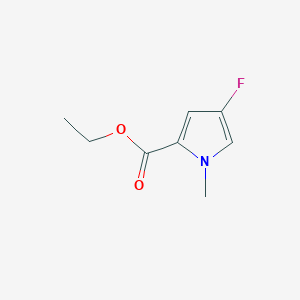
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
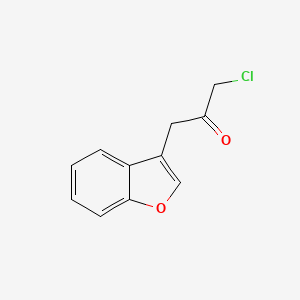
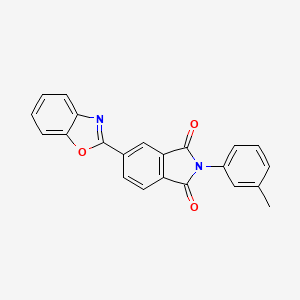

![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
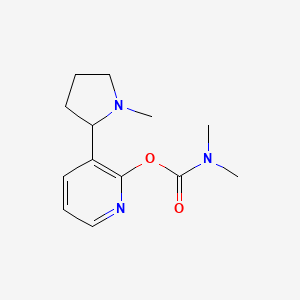
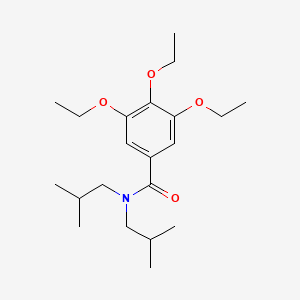

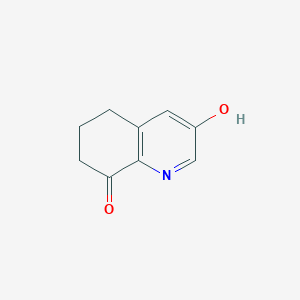
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
